N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound with the molecular formula C13H14FNO It is characterized by the presence of a benzyl group, a fluorine atom, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide typically involves the reaction of benzylamine with 2-fluoroprop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(propan-2-yl)prop-2-enamide
- N-Allyl-N-benzyl-2-fluoroacrylamide
- N-(4’-Bromophenylmethyl)-1-phenyl-2-propenylamine
Uniqueness
N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide is unique due to the presence of both a fluorine atom and a prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
664342-20-5 |
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Molecular Formula |
C13H14FNO |
Molecular Weight |
219.25 g/mol |
IUPAC Name |
N-benzyl-2-fluoro-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C13H14FNO/c1-3-9-15(13(16)11(2)14)10-12-7-5-4-6-8-12/h3-8H,1-2,9-10H2 |
InChI Key |
BQNBDQCMWMEYBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)C(=C)F |
Origin of Product |
United States |
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